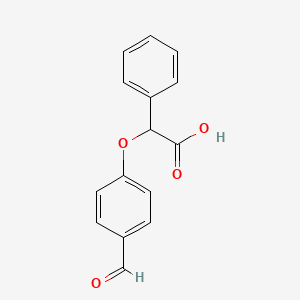

1-(Pyridin-2-ylmethyl)-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

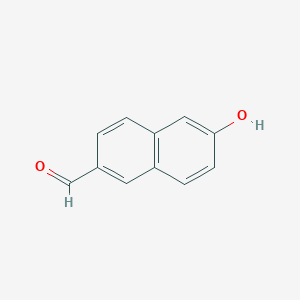

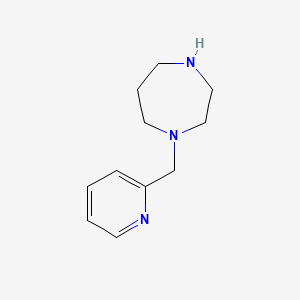

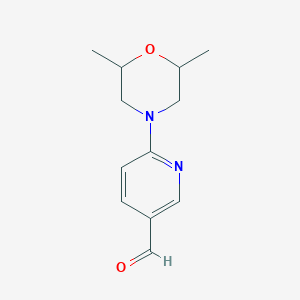

1-(Pyridin-2-ylmethyl)-1,4-diazepane is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

1-(Pyridin-2-ylmethyl)-1,4-diazepane, as a ligand, has been utilized in various catalytic processes. For example, manganese(II) complexes with this ligand have shown effectiveness in catalytic olefin epoxidation, where the nucleophilicity of peroxo complexes impacts reactivity (Saravanan, Sankaralingam, & Palaniandavar, 2014). Additionally, nickel(II) complexes with sterically modified linear N4 ligands, including this compound, have been explored for their catalytic efficiency in alkane hydroxylation (Sankaralingam, Vadivelu, & Palaniandavar, 2017).

Coordination Chemistry and Molecular Structures

The ligand has been involved in the synthesis of various metal complexes, contributing to the study of coordination chemistry. Iron(II) complexes with amine/imine N5 chelate ligands containing a 1,4-diazepane core have been examined to understand coordination geometry and magnetic properties (Schmidt et al., 2013).

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, this compound has been a key component. For instance, its derivatives have been synthesized for studying various chemical properties and reactions, like multicomponent [5 + 2] cycloaddition reactions leading to biologically active 1,4-diazepine compounds (Lee, Han, Shin, & Yoo, 2014).

Synthesis of Novel Compounds

The ligand has been instrumental in the synthesis of novel compounds. For example, it has been used in the convergent synthesis of hexahydroimidazo[1,2-a]pyridine and 1,4-diazepane derivatives, highlighting its utility in organic synthesis (Jiang, Zhang, Wu, Lu, Shi, & Li, 2017).

Crystallography and Structural Analysis

The ligand has also been a focus in crystallography and structural analysis. Studies involving the X-ray crystal structure determination of its derivatives have provided insights into molecular conformations and interactions (Tingley, Bertolasi, & Vaughan, 2006).

Properties

IUPAC Name |

1-(pyridin-2-ylmethyl)-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-2-6-13-11(4-1)10-14-8-3-5-12-7-9-14/h1-2,4,6,12H,3,5,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXINKXGHIZTUQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378246 |

Source

|

| Record name | 1-(pyridin-2-ylmethyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247118-06-5 |

Source

|

| Record name | 1-(pyridin-2-ylmethyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B1303654.png)

![Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B1303675.png)

![Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate](/img/structure/B1303676.png)

![2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile](/img/structure/B1303677.png)

![3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B1303678.png)

![Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B1303686.png)